molecular formula C10H16N2O3 B8145714 Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Cat. No. B8145714
M. Wt: 212.25 g/mol
InChI Key: HIXGGPCFOIJCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Studying Reaction Mechanisms : It is used for studying the reaction mechanism of forming 9-hydroxy-α-carbolin-4-carbonsäure from Nifedipin-analogen biscyanoethyle (Görlitzer & Baltrusch, 2000).

  • Base-Catalyzed Ring Opening : The compound plays a role in the base-catalyzed ring opening of α-lactams, forming stereoselective 1,3,4,5-substituted glutarimides (Cabell & McMurray, 2002).

  • Total Synthesis of Amino Sugars : It is utilized in the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).

  • Synthesis of Alkaloids : The compound is involved in the synthesis of (+)-pseudococaine hydrochloride with a significant overall yield from commercially available starting materials (Brock et al., 2012).

  • Diels-Alder Reactions : It is useful in Diels-Alder reactions and the preparation of 2-amidofurans as Diels-Alder dienes (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Novel Compounds : The compound provides an entry point to novel compounds accessing chemical space complementary to piperidine (Meyers et al., 2009).

  • Building Block for Amino Alcohols and Polyamines : It is a potential building block for amino alcohols and polyamines (Jähnisch, 1997).

  • Medicinal Chemistry : It's used in the synthesis of azetidine-3-carboxylic acids, which are important building blocks in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

  • Ligand for Nicotinic Receptors : It might be a novel ligand for nicotinic receptors (Karimi & Långström, 2002).

  • Intermediate in Synthesis of Inhibitors : It's an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011).

  • Potential Antimicrobial Agent : Tert-butyl-3-(4-bromo phenyl)-3-hydroxy propyl carbamate is a potential antimicrobial agent (Doraswamy & Ramana, 2013).

  • Cytotoxic Activity Studies : Compounds synthesized showed weak or no cytotoxic activity with respect to cancer cells in vitro (Vorona et al., 2007).

  • Synthesis of Homochiral Amino Acid Derivatives : The hydroformylated products are important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

  • Studying Peptide Activity : Orthogonally protected amino acid-azetidine chimeras are designed to serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

  • Production of Optically Active Esters : The method enables the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama, Nishio, & Kobayashi, 2018).

  • Aid in Bone Fracture Healing : CP-533,536 is being developed to aid in the healing of bone fractures as an EP2 receptor-selective prostaglandin E2 agonist (Prakash et al., 2008).

  • Deprotection of Tert-Butyl Carbamates, Esters, and Ethers : Aqueous phosphoric acid is an effective reagent for deprotection, preserving stereochemical integrity and offering good selectivity (Li et al., 2006).

  • Study of Metabolism : It's involved in the study of the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats (Daniel, Gage, & Jones, 1968).

  • Functionalized Heterocyclic Amino Acid : The novel 1,3-selenazole-5-carboxylate is a functionalized heterocyclic amino acid with novel structural features (Dzedulionytė et al., 2021).

properties

IUPAC Name

tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGGPCFOIJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.